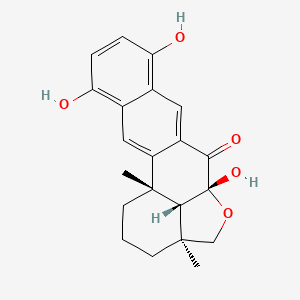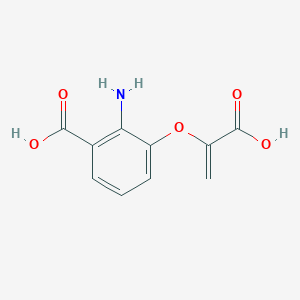
3-(1-Carboxyvinyloxy)anthranilic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-carboxyvinyloxy)anthranilic acid is a dicarboxylic acid. It derives from an anthranilic acid. It is a conjugate acid of a 3-(1-carboxylatovinyloxy)anthranilate.
Aplicaciones Científicas De Investigación
Redox Chemistry and Neurological Disease Development:
- Anthranilic acid and its derivatives, such as 3-hydroxyanthranilic acid, are involved in the kynurenine pathway of tryptophan metabolism. These compounds exhibit properties like iron chelation and reactive oxygen species (ROS) scavenging, which are significant in the context of neurological diseases. Their interactions with iron ions and susceptibility to oxidation suggest a potential role in diseases associated with elevated ROS levels (Chobot et al., 2015).
Anti-inflammatory and Analgesic Properties in Arthritis:
- N-(3',4'-dimethoxycinnamonyl) anthranilic acid, a synthetic derivative, has shown effectiveness in reducing the severity of arthritis and pain in murine models. It suppresses Th1 cell activity and increases IL-10 levels, indicating its anti-inflammatory and analgesic potential (Inglis et al., 2007).
Applications in Polymer Science:
- The electrospinning technique using poly(m-anthranilic acid) blends shows significant advancements in the field of polymer science. These materials exhibit unique electrical properties, making them useful for various applications, including post-polymerization functionalization (Giray et al., 2013).
Synthetic Applications in Organic Chemistry:
- Anthranilic acids serve as key intermediates in the synthesis of biologically significant molecules. The Pd(II)-catalyzed carboxylation of anilides to form N-acyl anthranilic acids demonstrates their utility in constructing complex organic compounds (Giri et al., 2010).
Role as Secondary Antioxidants:
- Anthranilic acid and its derivatives act as secondary antioxidants, mainly through metal chelation. This property is crucial in mitigating oxidative stress, particularly in biological systems where strong reductants are present (Francisco-Marquez et al., 2016).
Antimicrobial and Antifungal Activities:
- Compounds derived from anthranilic acid have been explored for their antimicrobial and antifungal properties. These activities make them promising candidates for further research in developing new therapeutic agents (Naganagowda & Petsom, 2011).
Propiedades
Nombre del producto |
3-(1-Carboxyvinyloxy)anthranilic acid |
|---|---|
Fórmula molecular |
C10H9NO5 |
Peso molecular |
223.18 g/mol |
Nombre IUPAC |
2-amino-3-(1-carboxyethenoxy)benzoic acid |
InChI |
InChI=1S/C10H9NO5/c1-5(9(12)13)16-7-4-2-3-6(8(7)11)10(14)15/h2-4H,1,11H2,(H,12,13)(H,14,15) |
Clave InChI |
GGCPIKCAFSGNKM-UHFFFAOYSA-N |
SMILES canónico |
C=C(C(=O)O)OC1=CC=CC(=C1N)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



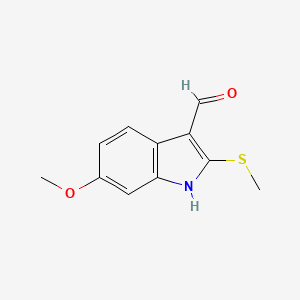
![(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B1265223.png)
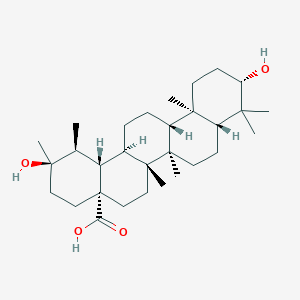
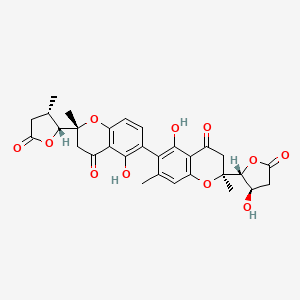
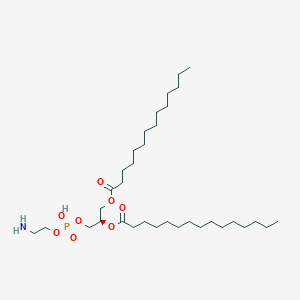
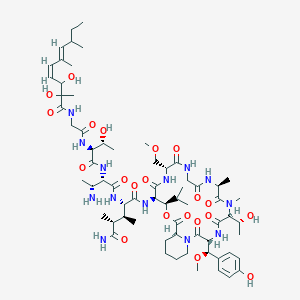
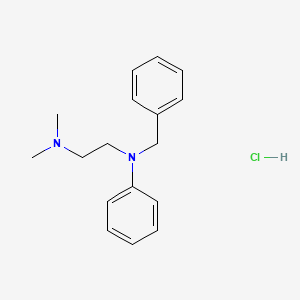
![5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1265230.png)
![4-[5-Amino-3-methyl-4-[oxo-[3-(trifluoromethyl)phenyl]methyl]-2-thiophenyl]butanoic acid](/img/structure/B1265231.png)
![3-[2-(2,6-Dichlorophenyl)-6-quinolyl]-1-hydroxy-1-methoxypropan-2-yl 2,6-dichlorobenzoate](/img/structure/B1265232.png)
![(E)-3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid](/img/structure/B1265233.png)
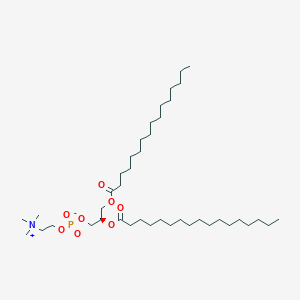
![2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one](/img/structure/B1265239.png)
